molecular formula C24H16Cl2O5 B12205078 benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12205078
M. Wt: 455.3 g/mol
InChI Key: WBWQJXKXWGIQRZ-JJFYIABZSA-N
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Description

Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran-derived compound characterized by a Z-configuration at the benzylidene double bond, a 3,4-dichloro-substituted aromatic ring, and a benzyl ester functional group. The benzofuran core is fused with a ketone at position 3 and an acetoxy moiety at position 6. The 3,4-dichlorobenzylidene substituent introduces strong electron-withdrawing effects, which may influence reactivity, stability, and biological interactions.

Properties

Molecular Formula

C24H16Cl2O5

Molecular Weight

455.3 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H16Cl2O5/c25-19-9-6-16(10-20(19)26)11-22-24(28)18-8-7-17(12-21(18)31-22)29-14-23(27)30-13-15-4-2-1-3-5-15/h1-12H,13-14H2/b22-11-

InChI Key

WBWQJXKXWGIQRZ-JJFYIABZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)O3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzylidene group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The benzofuran core may also play a role in binding to specific proteins or nucleic acids, affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound’s structural analogs differ primarily in:

Benzylidene substituents : Chlorine, fluorine, methoxy, or heterocyclic groups (e.g., thiophene).

Ester groups : Benzyl, methyl, or diphenylcarbamate.

Core modifications : Variations in the benzofuran scaffold or additional functional groups.

Below is a comparative analysis based on substituent effects, molecular properties, and biological activity:

Substituent Effects on Benzylidene Moiety

  • 3,4-Dichlorobenzylidene (Target Compound) : The electron-withdrawing chlorine atoms enhance electrophilicity and may improve binding to biological targets (e.g., tubulin) compared to electron-donating groups .
  • 3-Fluorobenzylidene (Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, ) : Fluorine’s smaller size and moderate electronegativity may reduce steric hindrance but offer weaker electron withdrawal than chlorine .
  • Thiophene or Furan Substituents (–8) : Heterocyclic groups introduce π-stacking capabilities and modulate lipophilicity (e.g., thiophene’s sulfur atom increases logP) .

Ester Group Modifications

  • Methyl Ester () : Lower molecular weight and increased polarity improve solubility but may limit cellular uptake .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Benzylidene Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Biological Activity
Target Compound 3,4-Dichloro Benzyl C₂₄H₁₇Cl₂O₅ ~456.45 Not reported (inferred tubulin inhibition)
Methyl {[(2Z)-2-(3-fluorobenzylidene)-...}acetate () 3-Fluoro Methyl C₁₉H₁₅FO₅ ~354.32 Not reported
BH26207 () 3-Fluoro Diphenylcarbamate C₂₈H₁₈FNO₄ 451.45 Not reported
(Z)-6-((2,6-Dichlorobenzyl)oxy)-... (5b, ) 2,6-Dichloro Benzofuran-3-one C₂₁H₁₃Cl₂O₄ 406.23 Inhibits ALL cell lines
{[(2Z)-2-(3,4-Dimethoxybenzylidene)-...}acetic acid () 3,4-Dimethoxy Acetic acid C₁₉H₁₆O₇ 356.33 Not reported

Table 2: Spectral Data Comparison

Compound Type Key Spectral Techniques (from Evidence)
Dichlorobenzylidene derivatives () ¹H/¹³C NMR, HR-MS, IR, UV-Vis
Benzofuran-3-one analogs () Crystallography (SHELX/WinGX), activity assays
Thiophene/furan derivatives (–8) CAS registry data, XLogP3, topological analysis

Biological Activity

Benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzofuran core, dichlorobenzylidene substituent, and an acetate group, which contribute to its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C24H16Cl2O5
  • Molecular Weight : 455.287 g/mol
  • IUPAC Name : Benzyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

The compound's structure is pivotal to its biological activity, with specific functional groups influencing interactions with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent.
  • Antioxidant Properties : The presence of the benzofuran moiety is associated with antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
  • Enzyme Inhibition : Interaction studies have shown that the compound can inhibit certain enzymes critical to disease processes. For instance, it may act as an inhibitor of thiol-disulfide oxidoreductases, which are important in bacterial virulence.
  • Anti-inflammatory Effects : Some derivatives of benzofuran compounds have demonstrated anti-inflammatory properties, and it is hypothesized that similar effects may be observed with this acetate derivative.

The biological activity of this compound likely involves:

  • Binding Affinity : The compound's structure allows for effective binding to target proteins or enzymes, modulating their activity. For example, studies on related benzofuran compounds have shown strong binding affinities to specific receptors involved in inflammation and infection pathways.
  • Intermolecular Interactions : The ability to form hydrogen bonds and π-stacking interactions enhances its stability and efficacy in biological systems.

Comparative Analysis

A comparative analysis with structurally related compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
Benzyl {[(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran]}Contains a benzodioxol groupDifferent chemical reactivity
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyltiazolo[3,2-a]pyrimidineFeatures a thiazolo ringDistinct pharmacological properties
Benzyl 2-[[(2Z)-2-(4-chlorobenzylidene)-3-oxo]-1-benzofuran]Contains a chlorobenzylidene insteadVariations in biological activity

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzofuran derivatives similar to benzyl {[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-y]oxy}acetate:

  • Fragment-Based Drug Discovery : Research has shown that benzofuran fragments can be developed into inhibitors targeting bacterial enzymes such as EcDsbA from Escherichia coli, demonstrating the compound's potential as an anti-infective agent .
  • Structure–Activity Relationship Studies : Investigations into the structure–activity relationships (SAR) of related compounds have provided insights into how modifications can enhance biological activity and selectivity for specific targets .

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